Cas no 146-39-4 ((8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1))

(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) structure
146-39-4 structure
Nome del prodotto:(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
Numero CAS:146-39-4
MF:C43H57N4O10P
MW:820.90728
CID:199163
PubChem ID:118984347

(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • (8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
    • (8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) ...
    • 2,3-dihydroxypropyl [(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] hydrogen phosphate
    • QUININE GLYCEROPHOSPHATE
    • (8alpha,9R)-6'-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
    • 2,3-dihydroxypropyl dihydrogen phosphate - (4beta,8alpha,9R)-6'-methoxycinchonan-9-ol (1:2)
    • CCRIS 5760
    • UNII-ZP61X8C21F
    • EINECS 205-669-4
    • 146-39-4
    • Q27271448
    • Kineurine
    • UNII-9212688A9J
    • Quinine 1-glycerophosphate
    • 9212688A9J
    • Quinine glycerophosphate [NF]
    • CHEMBL3707252
    • Inchi: InChI=1S/2C20H24N2O2.C3H9O6P/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;4-1-3(5)2-9-10(6,7)8/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-5H,1-2H2,(H2,6,7,8)/t13-,14+,19-,20+;13-,14-,19-,20+;/m00./s1
    • Chiave InChI: YZDDKALBXAGVHK-MQVXGCOQSA-N
    • Sorrisi: OCC(COP(=O)(O)O)O.COC1=CC=C2C(C([C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O)=CC=N2)=C1.COC1C=CC2=C(C([C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O)=CC=N2)C=1

Proprietà calcolate

  • Massa esatta: 820.38151
  • Massa monoisotopica: 820.381
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 10
  • Complessità: 712
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 198A^2
  • XLogP3: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Punto di ebollizione: 495.9°C at 760 mmHg
  • Punto di infiammabilità: 253.7°C
  • PSA: 198.4
  • LogP: 2.60560

(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) Letteratura correlata

  • 1. The electric dipole moments of chloro-anilines and of some chloro-, bromo-, and nitro-substituted amino-pyridines in benzene and 1,4-dioxan solutions
    C. W. N. Cumper,A. Singleton J. Chem. Soc. B 1968 645
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd